molecular formula C7H8BrN B1611390 2-(1-Bromoethyl)pyridine CAS No. 75504-01-7

2-(1-Bromoethyl)pyridine

Cat. No.: B1611390
CAS No.: 75504-01-7
M. Wt: 186.05 g/mol
InChI Key: NXZNOPMZKPTBHC-UHFFFAOYSA-N
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Description

2-(1-Bromoethyl)pyridine is an organic compound with the molecular formula C₇H₈BrN It is a derivative of pyridine, where a bromoethyl group is attached to the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(1-Bromoethyl)pyridine can be synthesized through several methods. One common approach involves the bromination of 2-ethylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in an inert solvent such as carbon tetrachloride or chloroform.

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Bromoethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.

    Oxidation: The ethyl group can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Substituted pyridine derivatives such as 2-(1-Azidoethyl)pyridine or 2-(1-Thiocyanatoethyl)pyridine.

    Oxidation: this compound N-oxide.

    Reduction: 2-Ethylpyridine.

Scientific Research Applications

2-(1-Bromoethyl)pyridine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.

    Material Science: It is employed in the preparation of functionalized materials and polymers with specific properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Comparison with Similar Compounds

    2-(1-Chloroethyl)pyridine: Similar structure but with a chlorine atom instead of bromine.

    2-(1-Iodoethyl)pyridine: Similar structure but with an iodine atom instead of bromine.

    2-(1-Fluoroethyl)pyridine: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: 2-(1-Bromoethyl)pyridine is unique due to the reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This balance of reactivity makes it a versatile intermediate in organic synthesis, allowing for selective transformations under mild conditions.

Properties

IUPAC Name

2-(1-bromoethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-6(8)7-4-2-3-5-9-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZNOPMZKPTBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572124
Record name 2-(1-Bromoethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75504-01-7
Record name 2-(1-Bromoethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Ethylpyridine (20.0 g, 186.65 mmol) was placed in carbon tetrachloride (830 mL) and benzoyl peroxide (4.5211 g, 18.665 mmol) and 1-bromopyrrolidine-2,5-dione (33.221 g, 186.65 mmol) were added. The reaction mixture was heated to reflux for 18 hours, then cooled to room temperature and filtered. The filtrate was concentrated and the residue was purified over a plug of silica to give 2-(1-bromoethyl)pyridine (17.312 g, 49.9%). 1H NMR (CDCl3) δ 8.58 (d, 1H), 7.69 (td, 1H), 7.76 (d, 1H), 7.20 (dd, 1H), 5.24 (q, 1H), 2.08 (d, 3H)
Quantity
20 g
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4.5211 g
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33.221 g
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830 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To (±)-2-(1-hydroxyethyl)-pyridine (Bull. Chem. Soc. Jpn. 1990, 63, 461-465) (10.0 g, 81.3 mmol) in DCM (120 mL) at 0° C., add with stirring triphenylphosphine (22.39 g, 85.365 mmol) followed by NBS (15.2 g, 85.4 mmol) in portions. Warm the reaction mixture to ambient temperature and continue stirring for 3 h. Concentrate in vacuo and purify by chromatography on silica gel eluting with hexane/EtOAc (19:1) to give the title compound.
Quantity
10 g
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22.39 g
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120 mL
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15.2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Bromoethyl)pyridine
Reactant of Route 2
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2-(1-Bromoethyl)pyridine
Reactant of Route 3
2-(1-Bromoethyl)pyridine
Reactant of Route 4
2-(1-Bromoethyl)pyridine
Reactant of Route 5
2-(1-Bromoethyl)pyridine

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